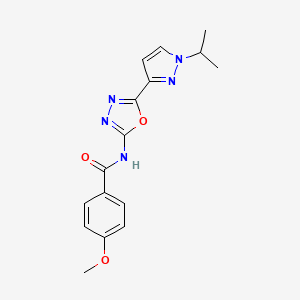
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a methoxybenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the construction of the oxadiazole ring and finally the attachment of the methoxybenzamide group. The reaction conditions often involve the use of reagents such as hydrazine hydrate, acetic acid, and various aldehydes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification techniques such as column chromatography and recrystallization are commonly employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity and fluorescence
Mecanismo De Acción
The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
(1-Isopropyl-1H-pyrazol-3-yl)acetic acid: Shares the pyrazole ring structure but lacks the oxadiazole and methoxybenzamide groups.
2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine: Contains a pyrazole ring but differs in the overall structure and functional groups.
Uniqueness
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is unique due to its combination of the pyrazole, oxadiazole, and methoxybenzamide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propiedades
Número CAS |
1210972-23-8 |
|---|---|
Fórmula molecular |
C16H17N5O3 |
Peso molecular |
327.34 g/mol |
Nombre IUPAC |
4-methoxy-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H17N5O3/c1-10(2)21-9-8-13(20-21)15-18-19-16(24-15)17-14(22)11-4-6-12(23-3)7-5-11/h4-10H,1-3H3,(H,17,19,22) |
Clave InChI |
NGZFRZAWBLHHNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


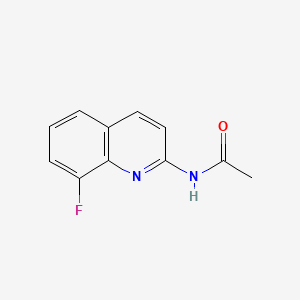
![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)
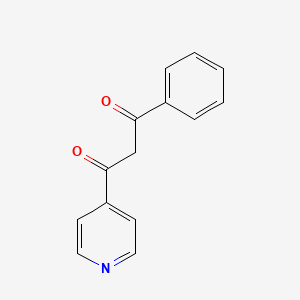
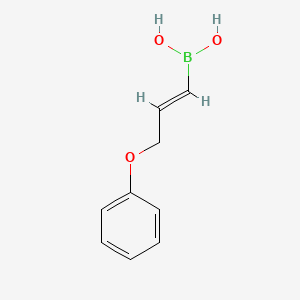



![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)

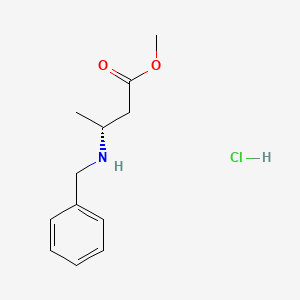
![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)



